molecular formula C16H12ClN3O2S B3034919 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine CAS No. 251307-34-3

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B3034919
CAS No.: 251307-34-3
M. Wt: 345.8 g/mol
InChI Key: XVLNICLFVMOMES-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group, a methylsulfonyl group, and a 3-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, the 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Pyridinyl Group: The 3-pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative of pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(4-pyridinyl)pyrimidine: Similar structure but with the pyridinyl group at the 4-position.

    4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(2-pyridinyl)pyrimidine: Similar structure but with the pyridinyl group at the 2-position.

Uniqueness

4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-(3-pyridinyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the 2-chlorophenyl group, methylsulfonyl group, and 3-pyridinyl group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-methylsulfonyl-2-pyridin-3-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23(21,22)14-10-19-16(11-5-4-8-18-9-11)20-15(14)12-6-2-3-7-13(12)17/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLNICLFVMOMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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